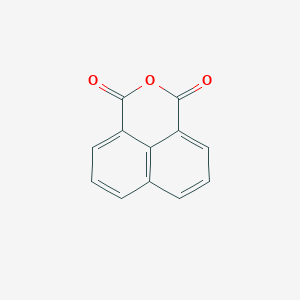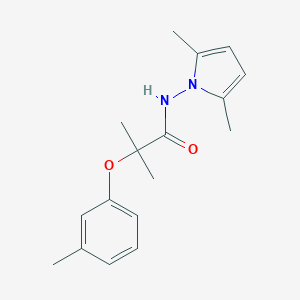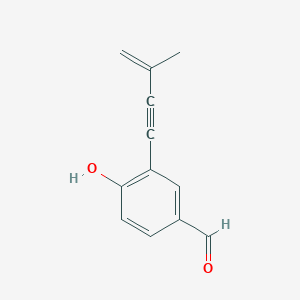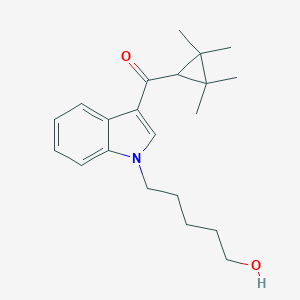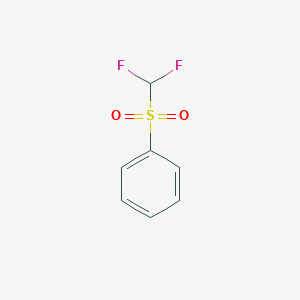
((Difluormethyl)sulfonyl)benzol
Übersicht
Beschreibung
"(Difluoromethyl)sulfonyl)benzene" is a chemical compound of significant interest in organic chemistry, especially for its unique structural and chemical properties that make it a versatile intermediate in the synthesis of various organic compounds. Its analysis includes synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "(Difluoromethyl)sulfonyl)benzene" often involves reactions such as sulfonation, fluorination, and metalation. For example, a novel synthesis approach for preparing five-membered heterocycles containing the sulfonyl group via dilithiation followed by reaction with gem-dihalo compounds, esters, or acyl halides demonstrates the versatility of sulfonyl benzene derivatives in organic synthesis (Cabiddu et al., 1993).
Molecular Structure Analysis
The molecular structure of sulfonyl benzene derivatives, including "(Difluoromethyl)sulfonyl)benzene," can be characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Studies often employ density functional theory (DFT) calculations to predict and compare molecular geometry and vibrational frequencies with experimental data, providing insights into the stability and electronic properties of these compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "(Difluoromethyl)sulfonyl)benzene" derivatives showcase their reactivity towards various organic synthesis applications. For instance, photocatalytic methods have been developed for the sulfonylation of benzylic C-H bonds, highlighting the compound's role in introducing sulfonyl groups into aromatic compounds through innovative reaction pathways (Gong et al., 2018).
Physical Properties Analysis
The physical properties of "(Difluoromethyl)sulfonyl)benzene" and its derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various chemical processes. These properties are often determined through empirical studies and contribute to the understanding of the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to undergo various organic reactions, are essential aspects of "(Difluoromethyl)sulfonyl)benzene" research. Studies on the synthesis and reactivity of difluoroacetoxy-containing sulfoximines provide insight into the electrophilic and nucleophilic properties of sulfonyl benzene derivatives, demonstrating their potential in creating highly selective and regioselective organic transformations (Wang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Spätphasen-Difluormethylierung
Diese Verbindung spielt eine bedeutende Rolle in Spätphasen-Difluormethylierungsprozessen, die die Bildung von X–CF2H-Bindungen beinhalten, wobei X C (sp), C (sp2), C (sp3), O, N oder S sein kann . Dieses Forschungsfeld hat von der Erfindung mehrerer Difluormethylierungsreagenzien profitiert .
Synthese von (Benzolsulfonyl)difluormethylthioethern
Aryl- und Alkylthiocyanate können über die direkte nukleophile Substitution von ((Difluormethyl)sulfonyl)benzol in die entsprechenden (Benzolsulfonyl)difluormethylthioether umgewandelt werden . Diese Reaktion kann unter übergangsmetallfreien Bedingungen durchgeführt werden .
Spätphasen-(Benzolsulfonyl)difluormethylthiolierung
In Kombination mit verschiedenen Thiocyanierungsmethoden kann diese Reaktion eine Spätphasen-(Benzolsulfonyl)difluormethylthiolierung von Alkylhalogeniden und Aryldiazoniumsalzen ermöglichen .
Reduktive Silylierung
This compound kann als Reagenz für die reduktive Silylierung verwendet werden, die die Herstellung von Trifluor- und Difluormethylsilanen durch reduktive Kupplung von Fluormethylsulfonen, Sulfoxiden und Sulfiden mit Chlorsilanen beinhaltet .
Fluoroalkylierung/Chloroalkylierung
Diese Verbindung kann bei der Fluoroalkylierung/Chloroalkylierung von α,β-Enonen, Arynen, Acetylenketonen und anderen Michael-Akzeptoren verwendet werden .
Pharmazeutische Anwendungen
Die Fortschritte in der Difluormethylierung, einschließlich derer, die this compound beinhalten, haben den Zugang zu Molekülen mit pharmazeutischer Relevanz rationalisiert . Dies hat Interesse für die Prozesschemie geweckt .
Wirkmechanismus
Target of Action
((Difluoromethyl)sulfonyl)benzene is a versatile reagent used in various organic synthesis reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups. It interacts with these targets to facilitate the introduction of the difluoromethyl group into the target molecules .
Mode of Action
The compound acts as a difluoromethyl anion equivalent . It undergoes nucleophilic substitution reactions with various organic compounds . For instance, it can react with aryl and alkyl thiocyanates to form (benzenesulfonyl)difluoromethyl thioethers . This reaction occurs under transition metal-free conditions .
Biochemical Pathways
While the specific biochemical pathways affected by ((Difluoromethyl)sulfonyl)benzene depend on the nature of the target molecule, the compound generally facilitates the introduction of the difluoromethyl group into organic molecules . This can lead to the formation of various difluoromethylated compounds, which can have diverse biological activities depending on their structure.
Result of Action
The primary result of ((Difluoromethyl)sulfonyl)benzene’s action is the formation of difluoromethylated compounds . These compounds can have various molecular and cellular effects depending on their structure and the nature of the target molecule.
Action Environment
The action of ((Difluoromethyl)sulfonyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of transition metals . It’s worth noting that some reactions involving ((difluoromethyl)sulfonyl)benzene can occur under transition metal-free conditions .
Safety and Hazards
The safety data sheet for ((Difluoromethyl)sulfonyl)benzene indicates that it causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and to prevent inhalation of vapors and smoke . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
difluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDNAVPELLXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473498 | |
| Record name | ((Difluoromethyl)sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1535-65-5 | |
| Record name | ((Difluoromethyl)sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | difluoromethanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of ((difluoromethyl)sulfonyl)benzene discussed in the research?
A1: The research paper focuses on using ((difluoromethyl)sulfonyl)benzene as a reagent for introducing the (benzenesulfonyl)difluoromethylthio group (-SCF2SO2Ph) into organic molecules. [] This is achieved through a nucleophilic substitution reaction with various aryl and alkyl thiocyanates. This method is particularly useful because it offers a transition metal-free approach for late-stage (benzenesulfonyl)difluoromethylthiolation of diverse substrates like alkyl halides and aryl diazonium salts, expanding its synthetic utility. []
Q2: What are the advantages of the presented method for synthesizing (benzenesulfonyl)difluoromethyl thioethers?
A2: The research highlights several advantages of this method:
- Transition-metal-free: The reaction avoids the use of expensive and potentially toxic transition metal catalysts. []
- Late-stage functionalization: The mild reaction conditions allow for the introduction of the (benzenesulfonyl)difluoromethylthio group at a late stage in the synthesis of complex molecules. []
- Versatility: The method is compatible with a variety of thiocyanates, including those derived from alkyl halides and aryl diazonium salts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




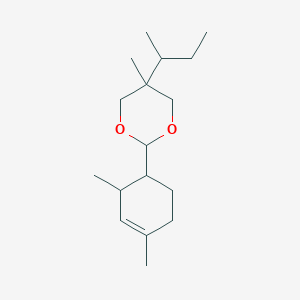
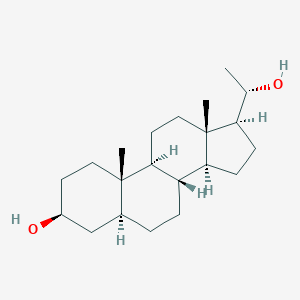
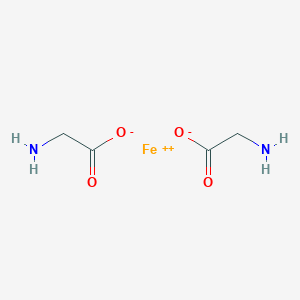

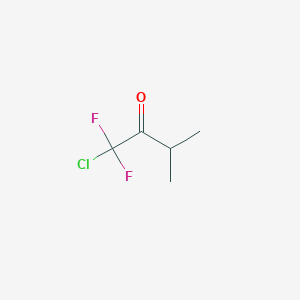
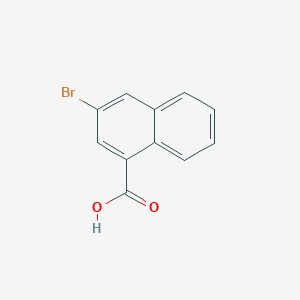

![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
